Isodactyloxene

Description

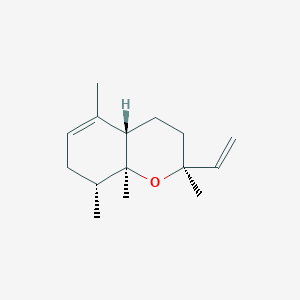

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(2S,4aS,8R,8aS)-2-ethenyl-2,5,8,8a-tetramethyl-4,4a,7,8-tetrahydro-3H-chromene |

InChI |

InChI=1S/C15H24O/c1-6-14(4)10-9-13-11(2)7-8-12(3)15(13,5)16-14/h6-7,12-13H,1,8-10H2,2-5H3/t12-,13+,14-,15+/m1/s1 |

InChI Key |

RZQBHTGTGZGNFA-BARDWOONSA-N |

Isomeric SMILES |

C[C@@H]1CC=C([C@H]2[C@]1(O[C@](CC2)(C)C=C)C)C |

Canonical SMILES |

CC1CC=C(C2C1(OC(CC2)(C)C=C)C)C |

Synonyms |

isodactyloxene A |

Origin of Product |

United States |

Occurrence and Isolation of Isodactyloxene

Natural Sources of Isodactyloxene

The primary producers of this compound identified to date are marine macroalgae, with strong evidence pointing towards a complex biosynthetic origin that may involve symbiotic microorganisms.

Marine Macroalgae: Genus Laurencia

The genus Laurencia is a group of red algae belonging to the family Rhodomelaceae. wikipedia.org These algae are renowned in the field of marine natural products for their remarkable ability to synthesize a vast array of structurally diverse and often halogenated secondary metabolites, including sesquiterpenes, diterpenes, and C15-acetogenins. researchgate.netspringernature.comekb.eg It is within this chemically prolific genus that this compound is found.

The specific variant, this compound A, has been successfully isolated from the marine red alga Laurencia mariannensis. nih.govcmfri.org.inuiowa.edu Scientific investigations into the chemical constituents of L. mariannensis collected from the South China Sea led to the identification of this compound A alongside several other new and known compounds. nih.gov This discovery established L. mariannensis as a definitive natural source of this particular sesquiterpene.

The genus Laurencia has a global distribution, predominantly in tropical and subtropical marine environments. wikipedia.org However, the specific distribution of this compound-producing species is based on the locations where Laurencia mariannensis has been collected and chemically analyzed.

The initial isolation of this compound A was from specimens of L. mariannensis collected from the Hainan and Weizhou Islands in the People's Republic of China. nih.govcmfri.org.in Subsequent studies and databases have recorded the presence of L. mariannensis in other locations, suggesting a broader potential distribution for this compound.

Table 1: Documented Locations of Laurencia mariannensis

| Location | Region/Country | Reference |

|---|---|---|

| Hainan and Weizhou Islands | People's Republic of China | nih.gov, cmfri.org.in |

| Iheya Island, Okinawa | Japan | laurencia-database.jp |

| Palau and Micronesia | Western Central Pacific | sealifebase.se |

Other Potential Marine Organism Symbionts (e.g., Fungi, Bacteria) Associated with this compound Production

The biosynthesis of complex molecules in marine invertebrates and algae is often a result of a symbiotic relationship with microorganisms. researchgate.net While the alga is the source from which this compound is isolated, there is growing evidence that the actual biosynthetic machinery may reside within associated microbes.

Research into terpene biosynthesis in red algae has revealed that the enzymes responsible, known as terpene synthases, are evolutionarily more related to those found in fungi and bacteria rather than those in plants. nih.govnih.gov The biosynthesis of sesquiterpenes like this compound begins with the precursor farnesyl pyrophosphate (FPP). researchgate.net The intricate cyclization and halogenation steps that follow in Laurencia are thought to involve specific enzymes, such as vanadium-dependent bromoperoxidases, which points towards a sophisticated biochemical pathway that could be of microbial origin. researchgate.netnih.gov Although a specific fungus or bacterium has not yet been definitively identified as the producer of this compound, the microbial nature of the synthase genes strongly suggests that symbiotic organisms are likely involved in its production. researchgate.netnih.govnih.gov

Isolation Methodologies for this compound from Natural Extracts

The isolation of this compound from its natural source, Laurencia mariannensis, follows a multi-step process typical for the purification of marine natural products. springernature.com The general methodology involves solvent extraction followed by chromatographic separation techniques to isolate the pure compound from a complex mixture of metabolites. nih.gov

The process begins with the extraction of the dried and powdered algal material. A mixture of organic solvents, commonly chloroform (B151607) and methanol, is used to draw out a wide range of compounds from the algal tissue. mdpi.com The resulting crude extract is then subjected to a partitioning process, typically between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. mdpi.com

The organic-soluble fraction, which contains the sesquiterpenes, undergoes further purification using various chromatographic techniques. mdpi.comnih.gov

Table 2: General Steps in the Isolation of this compound

| Step | Technique | Description | Purpose |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Dried, powdered alga is soaked in a solvent mixture (e.g., Chloroform/Methanol). mdpi.com | To obtain a crude extract containing the desired compounds from the algal biomass. |

| 2. Partitioning | Liquid-Liquid Extraction | The crude extract is partitioned between a non-polar solvent (e.g., Ethyl Acetate) and a polar solvent (e.g., Water). mdpi.com | To separate compounds based on polarity and remove highly polar impurities. |

| 3. Fractionation | Silica (B1680970) Gel Column Chromatography | The organic fraction is passed through a silica gel column using a gradient of solvents (e.g., Petroleum Ether to Ethyl Acetate). mdpi.com | To separate the complex mixture into simpler fractions based on differential adsorption. |

| 4. Purification | Size-Exclusion & Preparative Chromatography | Fractions containing the target compound are further purified using methods like Sephadex LH-20 column chromatography or preparative Thin-Layer Chromatography (TLC). mdpi.commdpi.com | To isolate the pure compound (this compound) from other closely related metabolites. |

Following this procedure, this compound A was successfully isolated and its structure was elucidated through detailed spectroscopic analysis. nih.govuiowa.edu

Advanced Structural Characterization and Elucidation of Isodactyloxene

Spectroscopic Techniques for Structure Determination

The definitive structure of isodactyloxene was established by a comprehensive analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy were pivotal in mapping its atomic connectivity and identifying its functional groups. Furthermore, chiroptical methods coupled with computational calculations were instrumental in assigning its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for elucidating the planar structure of this compound. Analysis of one-dimensional (1D) ¹H and ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provided initial insights into the proton and carbon environments within the molecule.

Detailed analysis of these NMR data, originally reported by Ji and colleagues in 2007, led to the unambiguous assignment of all proton and carbon signals. mdpi.comresearchgate.netnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 35.8 | 1.85 (m), 1.95 (m) |

| 2 | 118.1 | 5.40 (d, 10.0) |

| 3 | 127.4 | 5.65 (d, 10.0) |

| 4 | 78.9 | 3.80 (s) |

| 4a | 124.9 | |

| 5 | 116.8 | 6.30 (d, 8.0) |

| 6 | 129.8 | 7.05 (d, 8.0) |

| 7 | 121.3 | |

| 8 | 149.5 | |

| 8a | 120.9 | |

| 9 | 22.4 | 1.25 (s) |

| 10 | 27.8 | 1.30 (s) |

| 11 | 29.5 | 1.70 (s) |

| 12 | 23.1 | 1.75 (s) |

| 13 | 17.6 | 1.65 (s) |

Data sourced from primary literature and compiled from review articles.

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRESIMS) was employed to determine the precise molecular formula of this compound. researchgate.netresearchgate.net The exact mass measurement provided by HRESIMS confirmed the elemental composition of the molecule, which was essential for corroborating the structure derived from NMR data. The molecular formula for this compound A was determined to be C₁₅H₂₂BrCl, indicating the presence of halogen atoms, a characteristic feature of many marine natural products. wordpress.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided valuable information about the functional groups present in this compound. researchgate.net The IR spectrum of this compound A, as reported in its initial isolation, would have shown characteristic absorption bands corresponding to its structural features, such as the carbon-carbon double bonds of the aromatic and diene systems, and the carbon-halogen bonds. wordpress.com

X-ray Crystallography for Absolute Configuration Determination

While X-ray crystallography is a powerful method for determining the absolute configuration of crystalline compounds, there is no indication in the primary or secondary literature that this technique was successfully applied to this compound. mdpi.comresearchgate.net The oily nature of the isolated compound likely precluded the formation of single crystals suitable for X-ray diffraction analysis. wordpress.com

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

In the absence of X-ray crystallographic data, the absolute configuration of this compound was determined using chiroptical methods, specifically by comparing its experimental electronic circular dichroism (ECD) spectrum with theoretically calculated spectra. rsc.org This approach has become a reliable tool for the stereochemical assignment of natural products. researchgate.net By calculating the theoretical ECD spectra for all possible stereoisomers of the proposed structure and comparing them to the experimentally measured spectrum of the natural product, the absolute stereochemistry can be confidently assigned.

Computational Methods in Structural Validation

Computational chemistry played a crucial role in the final stages of the structural elucidation of this compound, particularly in establishing its absolute stereochemistry. The use of computational methods to predict spectroscopic properties, such as ECD spectra, is a powerful tool for validating proposed structures and assigning the correct stereoisomers. researchgate.net This in silico approach provides a robust means of structural confirmation, especially when traditional methods like X-ray crystallography are not feasible.

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the use of quantum chemical calculations, such as DP4+ probability analysis, for the structural elucidation of the compound this compound.

The initial structure of this compound A, a sesquiterpene isolated from the marine red alga Laurencia mariannensis, was established using standard spectroscopic methods. researchgate.netresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netcmfri.org.incmfri.org.in While computational techniques like DP4+ are powerful tools for confirming or revising the structures of complex natural products, the published research on this compound does not indicate that these advanced methods were applied. researchgate.netresearchgate.netresearchgate.net

Therefore, it is not possible to provide an article that adheres to the requested outline, as the specific data for the section on "Quantum Chemical Calculations (e.g., DP4+ Probability Analysis)" for this compound is not present in the scientific literature found.

Biosynthesis of Isodactyloxene

Proposed Biosynthetic Pathways for Sesquiterpenes in Marine Organisms.rsc.orgmdpi.com

Marine algae, especially those of the genus Laurencia, are prolific producers of a vast array of sesquiterpenes. rsc.orgresearchgate.net These compounds are secondary metabolites, often playing roles in chemical defense. plos.orgiomcworld.com The biosynthesis of these C15 terpenes begins with a common linear precursor and diverges into numerous pathways, leading to a high degree of chemical diversity. rsc.orgmdpi.com

All sesquiterpenes, including isodactyloxene, are derived from the central C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). mdpi.comtandfonline.com In red algae, the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units required to construct FPP can be synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. plos.orgmdpi.com Red algae like Laurencia species have been shown to possess genes for both pathways, which they can use to produce the necessary building blocks for terpenes. plos.orgvliz.beheraldopenaccess.us FPP synthase then catalyzes the condensation of two IPP molecules with one DMAPP molecule to form the linear (E,E)-FPP, the direct substrate for sesquiterpene biosynthesis. mdpi.comnih.gov

The conversion of the linear FPP into the complex cyclic structure of this compound is orchestrated by enzymes known as terpene synthases or cyclases (TPSs). rsc.org The process begins with the ionization of FPP, which removes the diphosphate group to generate a farnesyl carbocation. mdpi.com This highly reactive intermediate then undergoes a cascade of stereospecific intramolecular cyclizations, hydride shifts, and rearrangements. rsc.org

The specific folding of the FPP substrate within the enzyme's active site dictates the initial cyclization event and the subsequent reaction cascade, ultimately determining the final carbon skeleton. researchgate.net For instance, the formation of a bisabolyl cation intermediate can lead to chamigrane and bisabolane (B3257923) type skeletons, which are common in Laurencia. rsc.orgmdpi.com While the specific carbocation intermediates and rearrangements leading to the unique dactyloxene skeleton of this compound are yet to be confirmed, they are undoubtedly the result of a precise and sophisticated enzymatic reaction cascade typical of terpene cyclases.

Enzymology of this compound Biosynthesis

The enzymes responsible for constructing the vast chemodiversity in marine algae are central to understanding the biosynthesis of compounds like this compound. These biocatalysts, primarily terpene cyclases and tailoring enzymes, perform remarkable chemical transformations.

Terpene cyclases (TPSs) are the key enzymes that catalyze the cyclization of FPP into the diverse scaffolds of sesquiterpenes. heraldopenaccess.us In red algae, these enzymes have been identified as microbial-type, or Class I, terpene synthases, which are phylogenetically distinct from the typical terpene synthases found in terrestrial plants. nih.gov Several TPSs have been identified from the transcriptomes of Laurencia species. nih.govnih.gov For example, a study on Laurencia pacifica led to the characterization of a TPS that produces the sesquiterpene prespatane. nih.gov While the specific "this compound synthase" has not yet been identified, it is hypothesized to be a Class I TPS. Following the initial cyclization, other enzymes, such as the vanadium-dependent bromoperoxidases (V-BPOs) frequently found in Laurencia, may be involved in subsequent halogenation steps, a common feature of many marine natural products. tandfonline.com

The table below summarizes some of the terpene synthases that have been characterized from red algae, highlighting their substrate and the resulting products.

| Enzyme Name | Algal Source | Substrate(s) | Major Product(s) |

| LpaS1 | Laurencia pacifica | FPP | Prespatane |

| EaMTPSL1 | Erythrolobus australicus | GPP, (E,E)-FPP | Linalool, Nerolidol |

| EaMTPSL2 | Erythrolobus australicus | (E,E)-FPP | β-copaene, α-ylangene, β-elemene |

| PpMTPSL | Porphyridium purpureum | (E,E)-FPP, GGPP | (E)-Nerolidol, (E,E)-Farnesol |

This table is based on findings from multiple research studies. rsc.orgnih.gov

Genetic and Genomic Approaches to Biosynthesis Elucidation

Advances in sequencing technology have enabled researchers to probe the genetic basis of secondary metabolism in marine algae. researchgate.net By analyzing the genomes and transcriptomes of organisms like Laurencia, scientists can identify biosynthetic gene clusters (BGCs) that encode the entire pathway for a natural product. This approach has been instrumental in identifying genes for both precursor supply pathways (MVA and MEP) and the terpene synthases responsible for cyclization in red algae. mdpi.comnih.gov Although a specific BGC for this compound has not yet been reported, genomic and transcriptomic analyses of this compound-producing strains of Laurencia are the most promising strategies for its discovery. biorxiv.orgnih.gov

Metabolic Engineering Strategies for Enhanced Production or Pathway Modification.rsc.orgheraldopenaccess.us

Metabolic engineering offers a promising avenue for the sustainable production of valuable marine natural products like sesquiterpenes, which are often difficult to obtain in large quantities from their natural sources. uq.edu.auresearchgate.netnih.gov Once the gene for this compound synthase is identified, it can be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast), to create a "cell factory" for its production. nih.gov

This process, known as heterologous expression, can be further optimized by:

Enhancing Precursor Supply: Engineering the host's metabolism to overproduce the FPP precursor, thereby channeling more resources towards the desired product. asm.org

Enzyme Evolution: Using protein engineering techniques to modify the terpene synthase itself, potentially to improve its efficiency or even alter its product profile to create novel analogues.

Combinatorial Biosynthesis: Combining biosynthetic genes from different organisms in a single host to produce novel compounds not found in nature. icm.edu.pl

These strategies have been successfully applied to other terpenoids and represent a clear future path for producing this compound and related compounds for further study and potential applications, pending the elucidation of the specific genes involved. nih.govasm.orgucl.ac.uk

Total Synthesis and Synthetic Methodologies for Isodactyloxene

Synthetic Challenges Associated with Isodactyloxene's Molecular Complexity

The total synthesis of this compound is a formidable challenge, owing to a confluence of complex structural and stereochemical features. A successful synthetic route must address several key issues:

Fused Bicyclic System: The core of this compound is a cis-fused hexahydro-1H-chromene ring system. The construction of this bicyclic ether with the correct relative stereochemistry is a significant hurdle.

Multiple Stereocenters: this compound possesses four contiguous stereocenters, including one quaternary carbon. The precise and simultaneous control of these stereocenters is paramount and requires highly stereoselective transformations.

All-Carbon Quaternary Stereocenter: The C8a carbon atom is a fully substituted, or quaternary, stereocenter. The construction of such centers is notoriously difficult due to steric hindrance and the challenge of controlling the three-dimensional arrangement of the four different carbon substituents. acs.orgnih.govcapes.gov.br

Vinyl Group Installation: The presence of a vinyl group at the C2 position adds another layer of complexity, requiring methods for its stereospecific introduction without compromising other sensitive functional groups in the molecule.

These challenges necessitate the development of a highly convergent and stereocontrolled synthetic sequence.

| Structural Feature | Associated Synthetic Challenge |

| cis-Fused Hexahydro-1H-chromene | Formation of the bicyclic ether linkage with correct stereochemistry. |

| Four Contiguous Stereocenters | Achieving high levels of diastereoselectivity and enantioselectivity. |

| C8a Quaternary Carbon | Stereoselective formation of a sterically congested center. nih.govcapes.gov.br |

| C2 Vinyl Group | Introduction of the vinyl moiety with correct stereochemistry. |

Retrosynthetic Analysis Approaches for this compound

A logical retrosynthetic analysis of this compound would aim to deconstruct the complex bicyclic core into simpler, more manageable fragments. A plausible disconnection strategy would involve breaking the C-O bond of the chromene ring, simplifying the target to a substituted cyclohexanol (B46403) derivative.

One potential retrosynthetic approach could begin by disconnecting the chromene ether linkage. This leads back to a dihydric phenol (B47542) precursor. Further disconnection of the cyclohexane (B81311) ring, perhaps via a Diels-Alder or a Michael addition strategy, could simplify the molecule to key acyclic or monocyclic building blocks. An alternative strategy might involve a late-stage cyclization to form the eight-membered ring of the chromene system's precursor.

A key disconnection would be at the C4a-C8a bond and the ether linkage, which could arise from an intramolecular reaction of a suitably functionalized phenolic precursor. This precursor, in turn, could be assembled from simpler chiral building blocks, allowing for the establishment of the required stereocenters early in the synthesis.

Key Synthetic Strategies and Tactics

A successful total synthesis of this compound would likely draw upon a range of modern synthetic methodologies. The following subsections outline potential strategies for addressing the key synthetic challenges.

The control of stereochemistry is central to the synthesis of this compound. Several strategies could be envisioned:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as terpenes or carbohydrates, that already contain some of the required stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation, epoxidation, or dihydroxylation reactions could be used to set key stereocenters. The construction of the quaternary carbon center could be approached using recently developed catalytic asymmetric methods. rsc.orgnih.gov

Substrate-Controlled Diastereoselection: Designing synthetic intermediates in which the existing stereocenters direct the stereochemical outcome of subsequent reactions.

The construction of the fused chromene-cyclohexane skeleton is a critical aspect of the synthesis.

Chromene Ring Formation: The chromene moiety is a common motif in natural products. nih.govresearchgate.net Its synthesis could be achieved through several established methods, such as the intramolecular cyclization of a phenol with an appropriately positioned leaving group or an intramolecular Heck reaction. rsc.orguva.nl Another powerful approach is the transition-metal-catalyzed cyclization of propargyl ethers. uva.nl

Cyclohexane Ring Construction: The substituted cyclohexane ring could be assembled using a variety of cycloaddition reactions. A Diels-Alder reaction between a suitable diene and dienophile could rapidly build complexity and establish multiple stereocenters. Alternatively, an intramolecular aldol (B89426) condensation or a ring-closing metathesis (RCM) reaction could be employed to form the six-membered ring.

While this compound itself is not halogenated, many related sesquiterpenes from the Laurencia genus are. A synthetic strategy might involve a transient halogenation to control stereochemistry or to activate a specific position for further functionalization. For example, a bromonium-ion-induced cyclization is a powerful method for forming cyclic ethers and could be envisioned as a strategy to construct the chromene ring. Such methods often proceed with high stereoselectivity.

Modern C–H functionalization strategies offer a powerful means to streamline synthetic routes by directly converting inert C–H bonds into new functional groups. In a synthesis of this compound, a late-stage C–H oxidation could be used to install the hydroxyl group that precedes the formation of the chromene ether. This approach could significantly shorten the synthesis by avoiding the need for pre-functionalized intermediates. The synergy of C-H bond activation with other transformations can be a powerful tool in the construction of complex molecules. researchgate.net

Biological Activities and Molecular Mechanisms of Isodactyloxene

Antimicrobial Activities

Isodactyloxene has been evaluated for its potential to inhibit the growth of various microorganisms, demonstrating both antibacterial and antifungal properties. ontosight.aiiomcworld.comiomcworld.comresearchgate.net

Antibacterial Effects

Research has indicated that this compound possesses antibacterial properties. ontosight.aiiomcworld.comiomcworld.comresearchgate.netcmfri.org.in The compound, isolated from the marine red alga Laurencia mariannensis, has been identified as being antibacterial in nature. cmfri.org.ineverand.com Specifically, this compound A, a sesquiterpene from L. mariannensis, has been noted for its antibacterial action. iomcworld.comiomcworld.com Further studies on halogenated metabolites from Laurencia species have also highlighted their antibacterial activity against various marine bacteria. researchgate.net

Antifungal Effects, Including Anti-Candidal Activity

The antifungal potential of this compound has been explored, particularly against Candida species. ontosight.aiiomcworld.commdpi.comresearchgate.netresearchgate.net However, studies on this compound A, derived from the red alga Laurencia mariannensis, indicated that it did not show significant anti-candidal activity. mdpi.comresearchgate.netnih.gov This is in contrast to other compounds isolated from marine sources which have demonstrated potent antifungal effects. mdpi.com The increasing prevalence of Candida albicans infections and the emergence of drug resistance underscore the need for new antifungal agents. nih.gov

Antiviral Activities

This compound is among the compounds that have been investigated for potential antiviral properties. ontosight.aicmfri.org.inresearchgate.net Natural products derived from marine organisms, such as those from the genus Laurencia, are recognized for their diverse biological activities, including antiviral effects. iomcworld.comresearchgate.net While the broad class of molecules to which this compound belongs is studied for antiviral potential, specific data on its efficacy against particular viruses remains a subject for further research. ontosight.ai

Anticancer and Cytotoxic Activities

The potential of this compound as an anticancer and cytotoxic agent has been a focus of research. ontosight.airesearchgate.netcmfri.org.inresearchgate.net Compounds isolated from the Laurencia genus are known to exhibit cytotoxic activity against various cancer cell lines. iomcworld.comresearchgate.net this compound A, a sesquiterpene from this genus, has been identified as having cytotoxic properties. cmfri.org.in The evaluation of cytotoxicity is a crucial first step in identifying potential anticancer compounds, often assessed using assays on cell lines like HeLa and Vero. nih.gov

Other Reported Bioactivities (e.g., Antioxidant, Antifeedant, Anthelmintic, Antimalarial)

Beyond its antimicrobial, antiviral, and anticancer properties, this compound and related compounds have been associated with a range of other bioactivities. ontosight.aiiomcworld.comcmfri.org.inresearchgate.net

Antioxidant Activity: While the broader class of compounds from Laurencia species is known for antioxidant properties, specific studies on this compound's antioxidant capacity are part of ongoing research. iomcworld.comiomcworld.comresearchgate.net

Antifeedant Activity: Compounds from Laurencia have demonstrated antifeedant properties, suggesting an ecological role. iomcworld.comiomcworld.comresearchgate.net

Anthelmintic Activity: Some compounds from the Laurencia genus have shown anthelmintic activity. iomcworld.comiomcworld.comresearchgate.netresearchgate.net

Antimalarial Activity: Natural products are a significant source of potential antimalarial agents, and compounds from marine organisms are under investigation for their efficacy. iomcworld.comiomcworld.comresearchgate.netnih.gov

In Vitro Mechanistic Investigations of Biological Effects

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent. nih.gov In vitro studies are fundamental to elucidating these mechanisms. nih.gov For instance, investigations into antifungal agents often focus on their ability to disrupt the cell membrane, inhibit ergosterol (B1671047) biosynthesis, arrest the cell cycle, and induce oxidative stress. nih.gov In the context of anticancer activity, mechanistic studies might explore how a compound induces apoptosis, arrests the cell cycle, or inhibits key enzymes like kinases. frontiersin.orgnih.gov While the broad biological activities of this compound are documented, detailed mechanistic studies specific to this compound are an area for continued investigation.

Cellular Target Identification and Pathway Modulation

Current scientific literature lacks specific studies identifying the direct cellular targets of this compound. While the compound is noted for potential antimicrobial and cytotoxic activities, the precise molecular entities within the cell that this compound interacts with to elicit these effects have not been experimentally elucidated. mdpi.comcmfri.org.in Consequently, there is no detailed information available on the specific signal transduction pathways that are modulated by this compound. General research into related marine natural products suggests that such compounds can influence various cellular processes, but dedicated studies on this compound's mechanism of action are required to determine its specific pathway modulation. infinitabiotech.comresearchgate.net

Enzyme Inhibition Studies

The primary research into the enzyme inhibition of this compound has been conducted through in silico studies, particularly focusing on its potential as an antiviral agent against SARS-CoV-2. wikipedia.org These computational analyses have explored the binding affinity of this compound A for key viral enzymes.

An in silico docking study investigated the potential of approximately 300 natural products from the Laurencia genus, including this compound A, as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the endoribonuclease (nsp15). wikipedia.org The binding affinities were calculated to predict the inhibitory potential of these compounds. For this compound A, the study reported the following binding affinities:

| Enzyme Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| SARS-CoV-2 RdRp (nsp12) | -6.7 | wikipedia.org |

| SARS-CoV-2 Endoribonuclease (nsp15) | -6.2 | wikipedia.org |

These in silico findings suggest a moderate binding affinity of this compound A to both the RdRp and nsp15 enzymes of SARS-CoV-2. wikipedia.org The study categorized ligands with docking scores between -6.0 and -7.9 kcal/mol as having intermediate affinity. wikipedia.org It is important to note that these are computational predictions and have not been validated through experimental enzyme inhibition assays. Further research is necessary to confirm these potential inhibitory activities and to understand the precise mechanism of interaction at the molecular level.

Receptor Binding Profiling

As of the current scientific literature, there are no published studies that have investigated the receptor binding profile of this compound. Research has yet to explore whether this compound interacts with any specific cellular receptors to mediate biological effects. Therefore, data on its binding affinity for any receptor is not available.

Pharmacological Research and Drug Discovery Implications

Isodactyloxene as a Lead Compound for Drug Development

In the field of drug discovery, a lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a foundational structure for designing and developing new drugs. wikipedia.orglibretexts.org Such compounds may have a promising therapeutic profile but often require structural modifications to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.orglibretexts.org this compound, a natural product isolated from marine sources, is a compound of interest in medicinal chemistry and is considered for its potential as a lead compound. ontosight.aivulcanchem.com

This compound belongs to a class of molecules that have been investigated for a range of biological activities, including potential antimicrobial, antiviral, and anticancer properties. ontosight.ai It has been isolated from marine red algae of the Laurencia genus, specifically from species such as Laurencia pacifica and Laurencia mariannensis. researchgate.netmdpi.com Natural products are a significant source for the discovery of lead compounds, providing novel chemical structures and motifs for drug design. researchgate.nettaylorandfrancis.com

Research into compounds like this compound is driven by the ongoing need for new therapeutics. ontosight.ai The process often involves screening these molecules against various biological targets to identify potential leads for further development. ontosight.ai The chemical structure of this compound provides a unique scaffold that can be chemically modified to create analogues with improved drug-like characteristics, a critical step in the journey from a lead compound to a clinical candidate. wikipedia.orgnih.gov For instance, studies on related sesquiterpenes isolated alongside this compound from Laurencia pacifica have identified promising candidates for anticancer drug development, highlighting the potential of this structural class. researchgate.net

Identification of Potential Biological Targets

The therapeutic potential of any lead compound is defined by its interaction with specific biological targets, typically proteins or enzymes, within the body. The identification of these targets is a crucial step in understanding a compound's mechanism of action and its potential applications in treating diseases. ontosight.aifrontiersin.org Research on this compound and similar compounds involves screening them against a variety of biological targets to uncover these interactions. ontosight.aivulcanchem.com

Compounds isolated from the Laurencia genus, the natural source of this compound, have been shown to exhibit a wide array of biological activities, including cytotoxic effects against various cancer cell lines. researchgate.net This suggests that the molecular targets for these compounds may be involved in critical cellular pathways related to cell growth, proliferation, and survival. While specific protein targets for this compound are a subject of ongoing research, related compounds from the same source have shown promising growth inhibition against a panel of cancer-derived cell lines, including those from colon, breast, and lung cancers. researchgate.net The evaluation of such compounds often involves assessing their activity in both cancerous and non-tumor-derived cells to identify those that are selectively more potent against cancer cells, indicating a potentially favorable therapeutic window. researchgate.net However, it is noteworthy that in some assays, such as those testing for anti-candidal activity, this compound A did not show significant effects. mdpi.comresearchgate.net

Computational Chemogenomics and In Silico Screening Applications

Computational chemogenomics is a key discipline in modern drug discovery that uses in silico (computer-based) tools to systematically identify the interactions between small molecules and protein targets on a large scale. frontiersin.orgfrontiersin.org This approach is vital for analyzing the vast number of potential interactions, thereby prioritizing experimental tests and reducing the time and cost associated with drug development. frontiersin.orgfrontiersin.org For a natural product like this compound, these computational methods offer a powerful means to explore its therapeutic potential. nih.gov The toolbox of computational chemogenomics includes a variety of methods that can be applied to study this compound's biological activity. frontiersin.org

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a small molecule within the active site of a target protein. nih.gov | To predict how this compound interacts with and binds to potential protein targets at an atomic level. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of a ligand-protein complex. mdpi.comnanobioletters.com | To evaluate the stability of the predicted binding pose of this compound with its target, confirming a stable interaction. frontiersin.org |

| QSAR Analysis | Develops mathematical models that correlate a compound's chemical structure with its biological activity. wikipedia.orgtaylorfrancis.com | To guide the chemical modification of this compound by predicting the activity of new derivatives, optimizing for potency and selectivity. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds against a target to identify potential hits. arxiv.orgijpsonline.com | To rapidly test this compound against numerous known biological targets, potentially identifying new therapeutic applications. readthedocs.io |

Molecular docking is a computational method used to predict the preferred orientation and binding mode of a small molecule (ligand) when it interacts with a larger molecule, such as a protein receptor. nih.govnanobioletters.com This technique allows researchers to visualize how a compound like this compound might fit into the binding site of a specific target protein and what interactions (e.g., hydrogen bonds) stabilize the complex. frontiersin.org

Following docking, molecular dynamics (MD) simulations are often employed. frontiersin.org MD is a more computationally intensive method that simulates the physical movements of atoms and molecules over a period of time, providing insights into the flexibility and dynamic nature of the ligand-receptor interaction. mdpi.comnanobioletters.com By running MD simulations on the complex formed by this compound and a potential target, researchers can assess the stability of the predicted binding pose. nih.gov A stable complex over time in a simulation suggests a more favorable and potentially effective interaction. mdpi.com This combined approach of docking and MD simulation is a powerful tool for validating potential drug-target interactions before proceeding with more costly and time-consuming experimental assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orgamazon.com In QSAR modeling, the predictors are physicochemical properties or theoretical molecular descriptors of a series of compounds, and the response variable is their measured biological activity, such as inhibitory concentration. wikipedia.org

For a compound like this compound, QSAR analysis would involve synthesizing or computationally generating a series of structural analogues and measuring their biological activity against a specific target. The resulting data set can then be used to build a QSAR model. taylorfrancis.com This model can serve as a guideline for further structural modifications, helping medicinal chemists to design new derivatives with potentially enhanced potency or reduced cytotoxicity. nih.govnih.gov By identifying the key structural features that contribute to the desired biological effect, QSAR facilitates the rational design of more effective therapeutic agents based on the this compound scaffold. wikipedia.org

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target, typically a protein or enzyme. arxiv.orgbiostrand.ai This method can be either structure-based, which requires the 3D structure of the target, or ligand-based, which uses the structures of known active compounds. ijpsonline.com

In the context of this compound, virtual screening can be used in two primary ways. First, if a specific biological target is of interest, a library of compounds including this compound and its derivatives can be screened against this target to predict binding affinity. readthedocs.io Second, in a process known as reverse or inverse docking, this compound itself can be screened against a large database of known protein structures. europa.eu This can help to identify potential new biological targets for the compound, a process that can uncover previously unknown mechanisms of action or suggest new therapeutic indications. readthedocs.io Virtual screening significantly narrows down the number of compounds that need to be tested experimentally, making the drug discovery process more efficient. arxiv.orgmdpi.com

Synergistic Effects with Established Therapeutics

A key area of pharmacological research is the investigation of synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. For natural products, this can involve combining them with established therapeutics to enhance efficacy, overcome drug resistance, or reduce required dosages and associated side effects.

While specific studies detailing the synergistic effects of this compound with other drugs are not widely documented, this is a common strategy explored for marine natural products. mdpi.com For example, other compounds derived from marine organisms have been shown to act synergistically with conventional antifungal drugs like fluconazole, making resistant strains of Candida more susceptible to treatment. mdpi.comresearchgate.net Similarly, certain flavonoids have demonstrated synergistic effects that lead to significant inhibition of viral entry and activity. researchgate.net This principle suggests a potential avenue for future research into this compound. Investigating its effects in combination with existing anticancer or antimicrobial agents could reveal valuable synergistic interactions, potentially broadening its therapeutic utility.

Derivatization and Analog Design Studies

Structure-Activity Relationship (SAR) Studies of Isodactyloxene Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com These studies typically involve synthesizing a series of analogs by modifying specific functional groups or structural features of a parent compound and then evaluating their biological effects. gardp.orggeorgiasouthern.edu This systematic approach helps to identify the key molecular components, or pharmacophores, responsible for the desired activity, guiding the design of more potent and selective compounds. gardp.org

Synthesis of this compound Derivatives for Enhanced Activity or Selectivity

The synthesis of derivatives from a natural product is a common strategy to improve its pharmacological properties, such as enhancing its activity against a specific target, increasing its selectivity, or improving its metabolic stability. nih.govnih.gov This process can involve a variety of chemical modifications, from simple esterifications or etherifications to more complex reactions that alter the core structure of the molecule. nih.govmdpi.com

A thorough search of the scientific literature reveals no published reports on the synthesis of this compound derivatives aimed at enhancing its biological activity or selectivity. While numerous studies describe the synthesis of derivatives of other natural products to improve their antimicrobial, anticancer, or anti-inflammatory properties, this compound has not been the subject of such investigations. sioc-journal.cnrsc.org The absence of this research indicates that the therapeutic potential of this compound remains largely unexplored.

Scaffold Modification and Diversity-Oriented Synthesis Approaches

Scaffold modification and diversity-oriented synthesis (DOS) are advanced strategies in medicinal chemistry that aim to create collections of structurally diverse molecules. researchgate.netnih.gov DOS, in particular, focuses on generating a wide range of molecular skeletons from a common starting material, which can be invaluable for the discovery of novel biological probes and drug leads. researchgate.netnih.gov These approaches are particularly useful when dealing with complex natural product scaffolds.

There is no evidence in the scientific literature to suggest that the this compound scaffold has been utilized in any scaffold modification or diversity-oriented synthesis campaigns. The intricate and unique structure of this compound could potentially serve as a starting point for generating novel chemical entities. However, without any published research in this area, the potential of the this compound framework as a template for creating molecular diversity remains purely speculative.

Ecological Role of Isodactyloxene

Anti-Epibiosis Activity in Marine Environments

Epibiosis, the settlement and growth of fouling organisms on the surfaces of other living creatures, is a significant challenge for sessile marine organisms like algae. The accumulation of epibionts can lead to reduced access to sunlight and nutrients, impede growth, and increase susceptibility to predation and disease. To combat this, many marine algae have evolved chemical defenses that deter the settlement of fouling organisms.

Secondary metabolites from the genus Laurencia are well-documented for their antifouling properties. nih.gov Terpenoids, in particular, have demonstrated pronounced anti-epibiosis activity. researchgate.net While direct studies on the antifouling capabilities of isodactyloxene are limited, the extensive research on related compounds from the same genus provides strong evidence for its likely role in preventing biofouling.

The chemical structure of this compound, a halogenated sesquiterpene, is characteristic of compounds from Laurencia species that exhibit potent biological activities, including antifouling effects. nih.gov These compounds are often stored in subcellular vesicles and can be released onto the thallus surface to deter the settlement of invertebrate larvae and microbial biofilms. nih.gov The presence of halogen atoms, such as bromine and chlorine, in the molecular structure of these sesquiterpenes is thought to enhance their bioactivity.

Table 1: Antifouling Activity of Selected Sesquiterpenes from Laurencia Species

| Compound | Source Organism | Target Fouling Organism | Observed Effect |

| Elatol | Laurencia spp. | Barnacle larvae | Inhibition of settlement |

| Perforenol | Laurencia spp. | Marine bacteria and invertebrate larvae | Potent antifouling activity |

| Bromosphaerol | Laurencia spp. | Various fouling organisms | Benchmark for antifouling activity |

This table presents data on compounds structurally related to this compound, illustrating the general anti-epibiosis properties of sesquiterpenes from the Laurencia genus.

Defense Mechanisms Against Predators or Pathogens in Marine Organisms

Marine organisms face constant threats from predators and pathogens. Chemical defense is a primary strategy for many sessile species to avoid being consumed or infected. The red algae of the genus Laurencia are known to produce a diverse array of secondary metabolites that serve as a chemical arsenal against herbivores and microorganisms. nih.govmdpi.com

The production of compounds like this compound is a key defense strategy for Laurencia mariannensis. These metabolites can act as antifeedants, deterring grazing by fish and invertebrates. The unpleasant taste or toxicity of these compounds makes the algae less palatable to potential predators.

Furthermore, many sesquiterpenes isolated from Laurencia species have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities. nih.govresearchgate.net This suggests that this compound likely contributes to the alga's defense against pathogenic microorganisms that could cause disease. The antimicrobial action of these compounds helps to maintain the health and integrity of the algal thallus in a microbe-rich marine environment. While specific studies targeting this compound's activity against marine pathogens are not extensively documented, the known bioactivities of other halogenated sesquiterpenes from Laurencia provide a strong basis for inferring its defensive role. researchgate.netmdpi.com For instance, compounds isolated from various Laurencia species have shown activity against a range of marine and human pathogens. researchgate.net

Table 2: Bioactivity of Secondary Metabolites from Laurencia Species

| Compound Class | Bioactivity | Ecological Role |

| Sesquiterpenes | Antifeedant | Defense against herbivores |

| Sesquiterpenes | Antibacterial | Defense against pathogenic bacteria |

| Sesquiterpenes | Antifungal | Defense against pathogenic fungi |

| Diterpenes | Cytotoxic | Allelopathic interactions, defense |

| Acetogenins | Insecticidal | Defense against terrestrial insects (in specific contexts) |

This table summarizes the broad range of defensive activities exhibited by various chemical compounds found in the Laurencia genus, providing context for the likely functions of this compound.

Future Research Directions and Perspectives

Elucidation of Complete Biosynthetic Pathways for Sustainable Production

A fundamental goal for the sustainable supply of Isodactyloxene is the complete elucidation of its biosynthetic pathway. mdpi.com Natural products are often produced by organisms in minute quantities, making extraction from natural sources insufficient and ecologically taxing. nih.govmdpi.com Understanding the genetic and enzymatic machinery responsible for its creation is the first step toward developing more viable production methods. nih.gov

Research in this area will likely involve a "cluster to compound" approach, starting with the genome sequencing of the source organism, likely a marine species from the Laurencia genus. mdpi.com Computational tools and bioinformatics will be used to predict the biosynthetic gene clusters (BGCs) that could be responsible for producing a terpenoid structure like this compound. researchgate.net

Key research steps would include:

Genome Mining: Identifying the putative BGC for this compound in the source organism.

Heterologous Expression: Cloning the identified BGC into a well-characterized host organism, such as Streptomyces or Saccharomyces cerevisiae, to confirm gene cluster function and achieve production. mdpi.comnih.gov

Pathway Characterization: Using techniques like gene knockouts and isotopic labeling experiments (e.g., with ¹³C-labelled precursors) to identify the function of each enzyme in the pathway and deduce the precise sequence of biochemical reactions. mdpi.com

Elucidating this pathway is essential not only for sustainable production but also for enabling pathway engineering to create novel, non-natural derivatives. researchgate.net

Table 1: Methodologies for Biosynthetic Pathway Elucidation

| Methodology | Description | Application to this compound Research |

| Genome Mining | In-silico analysis of the source organism's genome to identify biosynthetic gene clusters (BGCs) predicted to produce terpenoid structures. | Prediction and identification of the specific gene cluster responsible for this compound synthesis. |

| Heterologous Expression | Transferring the candidate BGC into a model host (e.g., yeast, E. coli) to achieve production and confirm the cluster's function. | Verifying that the identified BGC produces this compound and establishing a preliminary production platform. nih.gov |

| Gene Disruption | Systematically deactivating individual genes within the BGC to observe changes in the production of intermediates or the final compound. | Determining the specific role of each enzyme (e.g., cyclases, tailoring enzymes) in the biosynthetic pathway. mdpi.com |

| Isotope Labeling | Feeding the producing organism with labeled precursors (e.g., ¹³C-glucose) and tracking the label's incorporation into the final molecule using NMR or Mass Spectrometry. | Confirming the carbon skeleton's origin and the sequence of enzymatic reactions in the pathway. mdpi.com |

Exploration of Novel Biological Targets and Mechanisms of Action

While compounds from the Laurencia genus are known for a wide array of biological activities, including cytotoxic effects, the specific biological targets and mechanisms of action for this compound remain largely uncharacterized. ontosight.airesearchgate.net Future research must move beyond preliminary screening to pinpoint the molecular pathways through which this compound exerts its effects.

This exploration would involve screening this compound against diverse panels of biological targets, such as cancer cell lines, pathogenic microbes, and specific enzymes or receptors. ontosight.ai For instance, should this compound show potent anticancer activity, subsequent studies would need to determine if it acts by inducing apoptosis, inhibiting cell cycle progression, or interfering with specific signaling pathways crucial for tumor growth. nih.govresearchgate.net Uncovering these mechanisms is critical for validating the compound as a potential therapeutic lead. ontosight.ai

Advanced Synthetic Strategies for Complex Analogs

The chemical synthesis of this compound and its analogs presents a significant challenge due to its complex, stereochemically rich structure. Developing advanced and efficient synthetic strategies is crucial for producing sufficient quantities for biological testing and for creating a library of analogs for structure-activity relationship (SAR) studies. mdpi.com

Future synthetic efforts could focus on:

Convergent Synthesis: Developing routes where complex fragments of the molecule are synthesized separately and then joined, which is often more efficient for complex targets.

Stereoselective Synthesis: Employing modern catalytic methods to control the precise three-dimensional arrangement of atoms, which is critical for biological activity. nih.govdoaj.org

Scaffold Hopping: Replacing the core structure of this compound with bioisosteric scaffolds to potentially improve properties while retaining biological activity. mdpi.com

These advanced strategies will enable the systematic modification of the this compound structure, allowing researchers to identify which parts of the molecule are essential for its activity and to optimize its potency and selectivity. unito.it

Applications in Drug Discovery and Development

This compound represents a potential starting point in the long and complex drug discovery and development pipeline. ppd.com Its reported biological activities, including potential antimicrobial and anticancer properties, position it as a candidate for a therapeutic lead compound. ontosight.ai The journey from a promising natural product to an approved drug is arduous, typically taking over a decade. frontiersin.org

For this compound, the key stages would involve:

Lead Identification and Optimization: Confirming its biological activity and using SAR studies (supported by the synthesis of analogs) to improve its efficacy and drug-like properties. mdpi.comfrontiersin.org

Preclinical Development: Conducting in-depth studies on its mechanism of action, and evaluating its behavior in in vitro and in vivo models to establish proof-of-concept. univie.ac.at

Manufacturing Scale-Up: Developing a robust and scalable production process, either through advanced chemical synthesis or biotechnology, that adheres to Good Manufacturing Practices (GMP). ppd.comsustainabilityguide.eu

The ultimate goal is to translate the basic scientific discovery of this compound into a tangible clinical application. ontosight.ai

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The integration of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding this compound. nih.govnih.gov These technologies can provide a comprehensive snapshot of the molecular changes that occur within an organism or cell in response to the compound or during its biosynthesis.

Metabolomics: Can be used to analyze the full set of metabolites in the producing organism, helping to identify intermediates in the this compound biosynthetic pathway. humanspecificresearch.org It can also be applied to cells treated with this compound to reveal how it perturbs cellular metabolism.

Proteomics: Can identify changes in protein expression in cells treated with this compound, helping to pinpoint its direct protein targets and downstream effects. frontiersin.org

Transcriptomics: Can measure changes in gene expression, providing insights into the cellular pathways affected by the compound and the genes involved in its biosynthesis. nih.gov

By combining these datasets, researchers can build a holistic model of this compound's biological role and mechanism of action, accelerating the identification of its therapeutic targets. nih.govbiorxiv.org

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Question | Expected Outcome |

| Genomics | What is the genetic basis for this compound production? | Identification of the biosynthetic gene cluster (BGC) in the source organism's DNA. humanspecificresearch.org |

| Transcriptomics | Which genes are activated or suppressed during this compound production or upon cellular exposure to it? | Understanding gene regulation in the biosynthetic pathway and identifying cellular response pathways. nih.gov |

| Proteomics | What proteins does this compound interact with? What is the protein-level response of a cell to the compound? | Identification of direct biological targets and downstream signaling cascades affected by this compound. frontiersin.org |

| Metabolomics | What are the metabolic precursors and intermediates of the biosynthetic pathway? How does this compound alter a cell's metabolism? | Elucidation of the complete biosynthetic pathway and understanding the metabolic mechanism of action. humanspecificresearch.org |

Biotechnological Approaches for this compound Production

Beyond extraction from its natural source, biotechnology offers a promising avenue for the sustainable and scalable production of this compound. srce.hrnih.gov This involves harnessing biological systems as cellular factories. chemgineering.com Once the biosynthetic pathway is known, the corresponding genes can be transferred into a microbial host that is easy to cultivate, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). mdpi.comresearchgate.net

Metabolic engineering techniques can then be applied to optimize the host organism for enhanced production. This could involve:

Overexpressing key enzymes in the this compound pathway.

Blocking competing metabolic pathways that divert resources away from this compound production.

Optimizing fermentation conditions (e.g., media composition, temperature) to maximize yield. srce.hr

This approach has been successfully used for other complex natural products and could provide a reliable and cost-effective source of this compound for research and potential commercialization, overcoming the supply limitations of many marine natural products. chemgineering.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isodactyloxene, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves [describe key steps, e.g., cycloaddition or catalytic hydrogenation], with protocols detailed in peer-reviewed journals. To ensure reproducibility, researchers should:

- Document reaction conditions (temperature, solvent, catalysts) and stoichiometry rigorously.

- Cross-validate spectral data (NMR, IR) with literature values and provide raw data in supplementary materials.

- Reference prior syntheses (e.g., [Author et al., Year]) and adhere to standardized characterization workflows .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm backbone structure; compare chemical shifts with published datasets.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides unambiguous structural confirmation.

- HPLC/Purity Analysis : Include retention times and solvent systems in methods sections to enable replication .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed?

- Methodological Answer : Contradictions often arise from variability in experimental design. Researchers should:

-

Compare Assay Conditions : Tabulate differences in cell lines, concentrations, and controls across studies (e.g., Table 1).

-

Meta-Analysis : Use statistical tools to aggregate data while accounting for heterogeneity (e.g., random-effects models).

-

Replicate Key Studies : Design experiments to test conflicting hypotheses under standardized conditions .

Table 1 : Example comparison of bioactivity studies for this compound

Study Cell Line IC (µM) Assay Type Reference A HeLa 12.3 ± 1.2 MTT [X et al.] B MCF-7 8.9 ± 0.8 ATP-Lite [Y et al.]

Q. What computational strategies are effective for modeling this compound’s reactivity and interaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using force fields (e.g., AMBER) and validate with experimental binding data.

- Docking Studies : Compare docking scores (e.g., AutoDock Vina) with in vitro inhibition results to refine models .

Q. How can researchers identify underexplored gaps in this compound’s pharmacological applications using literature review frameworks?

- Methodological Answer :

- PICOT Framework : Structure queries around Population (e.g., disease models), Intervention (dose ranges), Comparison (existing drugs), Outcome (efficacy metrics), and Timeframe.

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

"Does this compound exhibit neuroprotective effects in in vivo Parkinson’s models compared to rasagiline over 12 weeks?" - Use systematic review tools (PRISMA guidelines) to map knowledge gaps .

Methodological Considerations

Q. What strategies mitigate bias when designing dose-response experiments for this compound?

- Methodological Answer :

- Blinding : Assign treatment groups randomly and blind analysts to sample identities.

- Positive/Negative Controls : Include established agonists/antagonists to validate assay sensitivity.

- Power Analysis : Precalculate sample sizes to ensure statistical robustness (e.g., α=0.05, power=0.8) .

Q. How should researchers address discrepancies in this compound’s thermodynamic properties (e.g., solubility, stability) across studies?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for solubility measurements (e.g., shake-flask method).

- Environmental Controls : Report temperature, pH, and ionic strength explicitly.

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Data Presentation and Reproducibility

Q. What are the best practices for presenting complex spectroscopic data in this compound studies?

- Methodological Answer :

- Supplementary Materials : Provide full NMR spectra (integration, multiplicity) and crystallographic CIF files.

- Data Reduction : Use tables to summarize key peaks (e.g., H NMR: δ 7.2 ppm, d, J=8.4 Hz).

- Reproducibility Checklists : Follow journal-specific guidelines (e.g., Beilstein Journal’s experimental section requirements) .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.